Bienvenue dans la boutique en ligne BenchChem!

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole

GLP-1 secretion TRPA1 agonist scaffold privilege

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is a tricyclic indole derivative in which a fully saturated cycloheptane ring is fused across the 2,3-position of the indole nucleus. It belongs to the cyclohepta[b]indole family, a scaffold recognized as a 'privileged structure' in medicinal chemistry owing to its occurrence in numerous natural products (e.g., ambiguinines, actinophyllic acid) and its broad spectrum of biological activities.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 2047-89-4
Cat. No. B187929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
CAS2047-89-4
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)NC3=CC=CC=C23
InChIInChI=1S/C13H15N/c1-2-6-10-11-7-4-5-9-13(11)14-12(10)8-3-1/h4-5,7,9,14H,1-3,6,8H2
InChIKeyXZUJMYLNFZHNLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8,9,10-Hexahydrocyclohepta[b]indole (CAS 2047-89-4): A Privileged Cyclohepta[b]indole Scaffold for Pharmaceutical and Natural Product Chemistry


5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is a tricyclic indole derivative in which a fully saturated cycloheptane ring is fused across the 2,3-position of the indole nucleus. It belongs to the cyclohepta[b]indole family, a scaffold recognized as a 'privileged structure' in medicinal chemistry owing to its occurrence in numerous natural products (e.g., ambiguinines, actinophyllic acid) and its broad spectrum of biological activities [1]. The compound serves as a core building block for the synthesis of kinase inhibitors, sPLA₂ inhibitors, and other bioactive molecules.

Why 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole Cannot Be Replaced by Other Cycloalka[b]indole Homologs


Although other ring-size variants such as cyclopenta[b]indole (5-membered), tetrahydrocarbazole (6-membered), and cycloocta[b]indole (8-membered) share the indole fusion motif, the seven-membered cycloheptane ring imposes a unique conformational geometry, ring-puckering dynamics, and spatial orientation of substituents that cannot be mimicked by simple ring-size interchange. Direct comparative data show that these differences translate into dramatic functional divergence—ranging from complete loss of biological activity to substantial shifts in potency and selectivity [1]. The quantitative evidence below demonstrates why procurement decisions must be scaffold-specific rather than class-generic.

Quantitative Differentiation Evidence for 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole vs. Closest Analogs


GLP-1 Secretagogue Activity: Cyclohepta[b]indole Scaffold Delivers nM Potency Where Cyclopenta[b]indole Completely Fails

In a direct library-level comparison, the cyclohepta[b]indole derivative JWU-A021 stimulated glucagon-like peptide-1 (GLP-1) secretion in vitro with an EC₅₀ of approximately 200 nM via selective activation of the TRPA1 cation channel. In stark contrast, all B-series cyclopenta[b]indole analogs, prepared via an analogous (3+2) annulation strategy, were completely inactive in the same GLP-1 secretion and Ca²⁺ influx assays [1]. The qualitative difference—potent nanomolar activity versus no detectable activity—underscores the functional non-equivalence of the two scaffolds.

GLP-1 secretion TRPA1 agonist scaffold privilege

A-FABP Inhibitor Optimization: Ring Expansion from Tetrahydrocarbazole to Hexahydrocyclohepta[b]indole Achieves Potent Inhibition

Structure-based optimization of N-benzyl-tetrahydrocarbazole derivatives (6-membered ring) was conducted using co-crystal structures with adipocyte fatty-acid binding protein (A-FABP). Medicinal chemistry efforts identified that ring expansion to the 7-membered hexahydrocyclohepta[b]indole scaffold yielded compound 30 (N-benzyl-hexahydrocyclohepta[b]indole), which emerged as a potent and selective A-FABP inhibitor [1]. The improvement was attributed to better accommodation of the larger ring within the protein binding pocket, a geometry unavailable to the six-membered tetrahydrocarbazole core.

A-FABP inhibitor metabolic disease scaffold hopping

Solid-State Thermal Stability: Melting Point Advantage of Hexahydrocyclohepta[b]indole Over Tetrahydrocarbazole

The title compound exhibits a melting point of 140–142 °C as determined by capillary method and reported by multiple commercial suppliers . By comparison, the closest six-membered analog, 1,2,3,4-tetrahydrocarbazole, melts at 118–120 °C under identical conditions [1]. The approximately 22 °C higher melting point of the cyclohepta[b]indole system indicates stronger crystal lattice stabilization, which correlates with reduced sublimation, lower hygroscopicity, and superior long-term storage characteristics at ambient temperature.

melting point crystallinity storage stability

Supply Chain Reliability: Established Multi-Vendor Availability at Certified High Purity

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is stocked by major international chemical suppliers (Thermo Scientific/Alfa Aesar, AKSci, Aladdin, Bidepharm, Leyan) at a certified purity of ≥98% (HPLC or GC), with batch-specific certificates of analysis . In contrast, the parent cyclopenta[b]indole and cycloocta[b]indole scaffolds are not routinely catalogued by these vendors at comparable purity levels, making the title compound the only readily accessible, high-purity, unsubstituted cycloalka[b]indole scaffold with a multi-source supply chain. This commercial maturity reduces single-source dependency and shortens procurement lead times.

commercial availability purity supply chain

Highest-Value Application Scenarios for 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole Based on Verified Differentiation Evidence


Drug Discovery for TRPA1-Mediated Pain, Inflammation, and Metabolic Disorders

The cyclohepta[b]indole scaffold, as exemplified by JWU-A021, is among the most potent non-electrophilic TRPA1 agonists reported, with an EC₅₀ of ~200 nM [1]. This activity is entirely absent in the corresponding cyclopenta[b]indole analogs. Procurement of the parent hexahydrocyclohepta[b]indole building block enables the construction of focused compound libraries for TRPA1 target validation, GLP-1 secretagogue development, and pain/inflammation research programs where the seven-membered ring geometry is essential for target engagement.

A-FABP Inhibitor Lead Optimization for Metabolic and Cardiovascular Disease

Ring expansion from tetrahydrocarbazole to hexahydrocyclohepta[b]indole was the critical structural transition that unlocked potent A-FABP inhibition (Barf et al., 2009) [2]. The title compound serves as the direct synthetic entry point for generating N-substituted hexahydrocyclohepta[b]indole-based A-FABP inhibitors. Its use is indicated in medicinal chemistry programs targeting atherosclerosis, type 2 diabetes, and inflammation where selective A-FABP inhibition is the therapeutic strategy.

Total Synthesis of Cyclohepta[b]indole Natural Products and Alkaloids

The cyclohepta[b]indole core is found in numerous bioactive alkaloids including the ambiguinines (cyanobacterial), actinophyllic acid, and mersicarpine [3]. The parent hexahydrocyclohepta[b]indole is a chemically tractable, commercially available starting material for constructing these complex natural product architectures via late-stage functionalization, photochemical oxygenation, or cycloaddition strategies. Its established supply chain and 98% purity make it the preferred starting material for total synthesis campaigns.

Pharmaceutical Intermediate for sPLA₂ Inhibitor Development

Patents covering cyclohept[b]indole derivatives as secretory phospholipase A₂ (sPLA₂) inhibitors explicitly claim compounds built upon the hexahydrocyclohepta[b]indole scaffold for the treatment of inflammatory diseases including septic shock [4]. The parent compound is the gateway intermediate for synthesizing these patented pharmacophores, and its multi-vendor availability at high purity supports process chemistry scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.